molecular formula C13H10ClNO4S2 B2534937 N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034488-68-9

N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2534937
CAS No.: 2034488-68-9
M. Wt: 343.8
InChI Key: WYISJQHZBQOLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a unique combination of furan and thiophene rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a coupling reaction of furan derivatives. This step often employs palladium-catalyzed cross-coupling reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the bifuran derivative with chlorosulfonic acid, followed by amination with an appropriate amine.

    Chlorination of the Thiophene Ring: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted sulfonamides.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid: A furan derivative used in polymer synthesis.

    Thiophene-2-sulfonamide: A simpler sulfonamide with a thiophene ring.

    Bifuran Derivatives: Compounds containing bifuran structures with various functional groups.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide is unique due to its combination of bifuran and thiophene rings, along with the presence of a sulfonamide group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S2/c14-12-3-4-13(20-12)21(16,17)15-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8,15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYISJQHZBQOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.